4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one
Overview
Description
4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C10H10FN3O and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compound Synthesis and Structure Analysis : The synthesis and structural characterization of azole derivatives, including those with 4-fluorophenyl groups, have been extensively studied. For instance, azolylmethanes and triazolylchromones have been synthesized and characterized, demonstrating the importance of these compounds in developing new materials with unique structural properties (Kariuki et al., 2021). These studies focus on the crystalline structure and potential applications in materials science.
Photophysical Properties : The synthesis and examination of fluorescent molecules that contain azole units have been explored to develop ultrasensitive fluorescent probes. These probes can be used to study biological events and processes, highlighting the potential of 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one derivatives in bioimaging and sensor applications (Diwu et al., 1997).
Molecular Interactions and Mechanisms
Intermolecular Interactions : Research into the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including those with fluorophenyl groups, provides insight into the structural and energetic characteristics of these compounds. Such interactions are crucial for understanding the molecular assembly and the design of molecular devices or materials with specific properties (Shukla et al., 2014).
Biological and Medicinal Applications
Anticancer Studies : The cytotoxicity of azolylchromones against human oral squamous cell carcinoma cell lines has been investigated, with some compounds showing high tumor specificity. These studies are indicative of the potential therapeutic applications of this compound derivatives in cancer treatment (Nagai et al., 2019).
Materials Science Applications
Optoelectronic Materials : The development of heteroleptic cyclometalated iridium(III) complexes that display blue phosphorescence at room temperature is another area of application. These complexes, which can include azole ligands, are of interest for their use in light-emitting devices, underscoring the versatility of this compound derivatives in materials science (Yang et al., 2005).
Mechanism of Action
Target of Action
The primary target of the compound “4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one” is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The inhibition of the androgen receptor can lead to a decrease in the expression of androgen-responsive genes.
Biochemical Pathways
The compound’s action primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, the compound disrupts the normal function of this pathway, which can lead to a decrease in the expression of androgen-responsive genes. This can have downstream effects on cellular proliferation and differentiation, particularly in prostate cancer cells.
Result of Action
The compound has been shown to have potent antiproliferative activity against prostate cancer cell lines . It has also been found to downregulate the expression of the prostate-specific antigen (PSA), a target gene of the androgen receptor . This suggests that the compound could have potential therapeutic effects in the treatment of prostate cancer.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-12-13(2)10(15)14(7)9-5-3-4-8(11)6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSGEKTFTUGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396977 | |
Record name | 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860786-18-1 | |
Record name | 4-(3-Fluorophenyl)-1,3-dimethyl-1H-1,2,4-triazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.